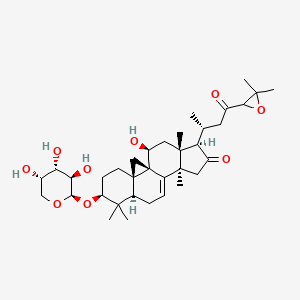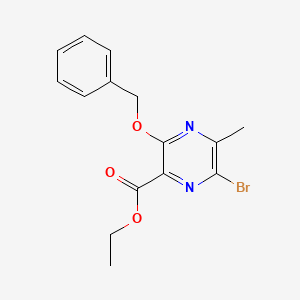
Ethyl 3-(benzyloxy)-6-bromo-5-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a phenylmethoxy group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylmethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(methylthio)pyridine: This compound shares the bromine and methyl groups but has a different core structure.
6-Bromo-5-methylpyridine-3-boronic acid: Similar in having a bromine and methyl group, but with a boronic acid functional group.
Uniqueness
Ethyl 6-bromo-5-methyl-3-(phenylmethoxy)-2-pyrazinecarboxylate is unique due to its combination of functional groups and the pyrazine ring structure. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H15BrN2O3 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methyl-3-phenylmethoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-20-15(19)12-14(17-10(2)13(16)18-12)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
HXFWYPKQUANBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1OCC2=CC=CC=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


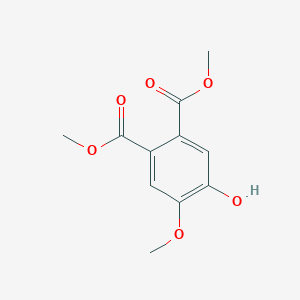

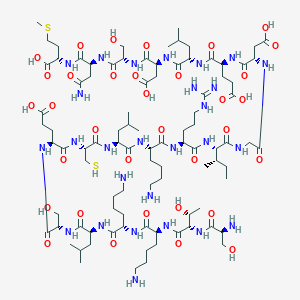
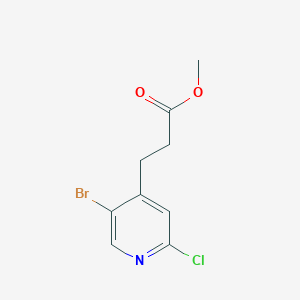


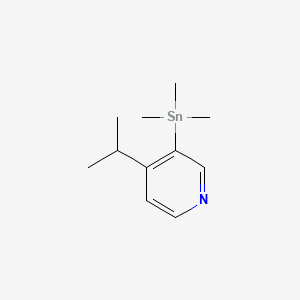


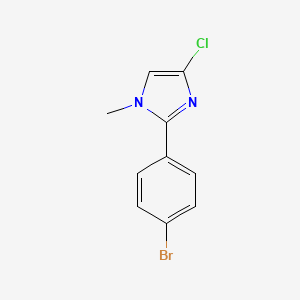
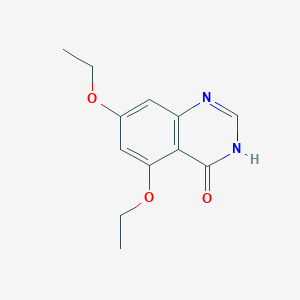
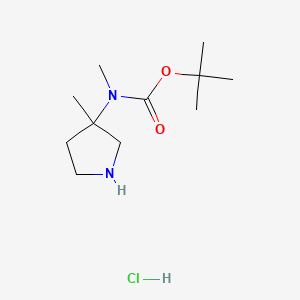
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
